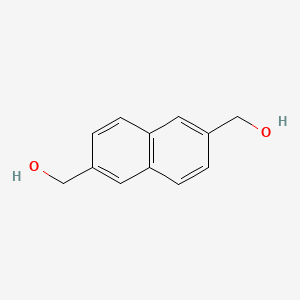

2,6-Bis(hydroxymethyl)naphthalene

Beschreibung

Structural Characterization of 2,6-Bis(hydroxymethyl)naphthalene

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits a planar naphthalene backbone with two hydroxymethyl substituents extending perpendicular to the aromatic plane. The compound crystallizes in a monoclinic crystal system, as evidenced by structural studies of related naphthalene derivatives. The spatial arrangement of the hydroxymethyl groups at the 2 and 6 positions creates a symmetric molecular architecture that facilitates specific intermolecular hydrogen bonding patterns. Crystallographic analysis reveals that the carbon-oxygen bond lengths in the hydroxymethyl groups range from 1.42 to 1.45 Angstroms, consistent with typical primary alcohol functionalities. The naphthalene ring system maintains its characteristic fused bicyclic structure with carbon-carbon bond lengths varying between 1.36 and 1.42 Angstroms, reflecting the delocalized aromatic electron system.

The molecular structure demonstrates significant conformational flexibility around the carbon-carbon bonds connecting the hydroxymethyl groups to the naphthalene ring. X-ray crystallographic studies indicate that the hydroxymethyl groups can adopt multiple rotameric conformations, with the preferred orientation being influenced by intermolecular hydrogen bonding interactions. The dihedral angles between the naphthalene plane and the hydroxymethyl carbon atoms typically range from 60 to 120 degrees, allowing for optimal crystal packing arrangements. This conformational flexibility contributes to the compound's ability to form extended hydrogen-bonded networks in the solid state, as observed in metal-organic framework applications.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Features

Proton Nuclear Magnetic Resonance spectroscopy provides definitive structural identification of this compound through characteristic chemical shift patterns and coupling relationships. In deuterated dimethyl sulfoxide solvent, the aromatic protons appear as distinct multipicity patterns: a doublet at 7.80 parts per million with a coupling constant of 8.3 Hertz corresponding to the H-3 and H-7 protons, a singlet at 7.75 parts per million representing the H-1 and H-5 protons, and a doublet of doublets at 7.41 parts per million with coupling constants of 8.3 and 1.3 Hertz for the H-4 and H-8 protons. The hydroxymethyl protons exhibit characteristic resonances at 4.62 parts per million as a doublet with a coupling constant of 2.6 Hertz, while the hydroxyl protons appear as a singlet at 5.3 parts per million.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals six distinct carbon environments due to the symmetric structure of the molecule. In deuterated acetone solvent, the hydroxymethyl carbon atoms resonate at 64.78 parts per million, while the quaternary aromatic carbons bearing the hydroxymethyl substituents appear at 140.62 parts per million. The remaining aromatic carbons display resonances at 133.62, 128.48, 126.19, and 125.34 parts per million, reflecting the electronic environment variations within the naphthalene ring system. The symmetric nature of the molecule reduces the complexity of the spectrum, facilitating unambiguous structural assignment.

| Nuclear Magnetic Resonance Data Summary |

|---|

| Proton Nuclear Magnetic Resonance (400 MHz, Dimethyl Sulfoxide-d₆) |

| Aromatic H-3,7: δ 7.80 (d, J = 8.3 Hz, 2H) |

| Aromatic H-1,5: δ 7.75 (s, 2H) |

| Aromatic H-4,8: δ 7.41 (dd, J = 8.3, 1.3 Hz, 2H) |

| Hydroxymethyl CH₂: δ 4.62 (d, J = 2.6 Hz, 4H) |

| Hydroxyl OH: δ 5.3 (s, 2H) |

| Carbon-13 Nuclear Magnetic Resonance (126 MHz, Acetone-d₆) |

| Quaternary aromatic: δ 140.62 |

| Aromatic carbons: δ 133.62, 128.48, 126.19, 125.34 |

| Hydroxymethyl: δ 64.78 |

Infrared Absorption Characteristics

Infrared spectroscopy of this compound reveals distinctive absorption bands characteristic of both aromatic and alcohol functionalities. The hydroxyl groups exhibit broad absorption bands in the 3200 to 3550 wavenumber region, with the exact position depending on the degree of hydrogen bonding. Free hydroxyl groups typically absorb around 3640 to 3610 wavenumbers, while hydrogen-bonded hydroxyl groups show broader absorption at lower frequencies between 3500 and 3200 wavenumbers. The aromatic carbon-hydrogen stretching vibrations appear in the 3100 to 3000 wavenumber region, distinguishing them from aliphatic carbon-hydrogen stretches.

The aromatic carbon-carbon stretching vibrations manifest as medium intensity bands between 1625 and 1440 wavenumbers, often overlapping with the fingerprint region. Carbon-oxygen stretching vibrations from the hydroxymethyl groups contribute to the complex absorption pattern between 1320 and 1000 wavenumbers. Out-of-plane aromatic carbon-hydrogen bending vibrations occur in the 900 to 680 wavenumber region, providing information about the substitution pattern of the naphthalene ring. The specific absorption frequencies and intensities can vary depending on crystal packing arrangements and intermolecular hydrogen bonding interactions in the solid state.

| Infrared Absorption Band Assignments | ||

|---|---|---|

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity |

| Hydroxyl O-H stretch (free) | 3640-3610 | Strong, Sharp |

| Hydroxyl O-H stretch (H-bonded) | 3500-3200 | Strong, Broad |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aromatic C=C stretch | 1625-1440 | Medium |

| C-O stretch | 1320-1000 | Strong |

| Aromatic C-H out-of-plane | 900-680 | Strong |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound under electron impact ionization conditions produces characteristic fragmentation patterns that facilitate structural identification. The molecular ion peak appears at mass-to-charge ratio 188, corresponding to the molecular weight of the compound. Primary fragmentation pathways involve the loss of hydroxymethyl groups through alpha-cleavage mechanisms, generating fragment ions at mass-to-charge ratios 157 and 126, representing the loss of one and two hydroxymethyl radicals respectively. The base peak typically occurs at mass-to-charge ratio 128, corresponding to the naphthalene molecular ion after loss of both hydroxymethyl substituents.

Secondary fragmentation processes involve further decomposition of the naphthalene ring system through characteristic aromatic fragmentation patterns. Loss of acetylene units (mass 26) and hydrogen cyanide (mass 27) from the naphthalene fragment generates ions at mass-to-charge ratios 102 and 101. The hydroxymethyl fragments themselves can undergo rearrangement reactions, particularly McLafferty rearrangements when sufficient activation energy is provided. The relative intensities of these fragment ions depend on the ionization energy and can provide information about the stability of various ionic species. Aromatic compounds generally exhibit stronger molecular ion peaks compared to aliphatic analogs, facilitating molecular weight determination.

| Mass Spectrometric Fragmentation Pattern | ||

|---|---|---|

| Fragment Ion | m/z | Assignment |

| Molecular Ion | 188 | [M]⁺- |

| Loss of CH₂OH | 157 | [M-CH₂OH]⁺ |

| Loss of 2×CH₂OH | 126 | [M-2×CH₂OH]⁺ |

| Naphthalene Ion | 128 | [C₁₀H₈]⁺- |

| Loss of C₂H₂ | 102 | [C₁₀H₈-C₂H₂]⁺- |

| Loss of HCN | 101 | [C₁₀H₈-HCN]⁺- |

Comparative Analysis of Positional Isomers

2,6- versus 2,7-Bis(hydroxymethyl)naphthalene Conformational Differences

The positional isomerism between this compound and 2,7-Bis(hydroxymethyl)naphthalene results in significant conformational and physicochemical differences despite their identical molecular formulas. The 2,6-substitution pattern positions the hydroxymethyl groups on opposite sides of the naphthalene ring system, creating a more symmetric molecular geometry compared to the 2,7-isomer where both substituents are located on the same naphthalene ring. This geometric arrangement influences the intermolecular hydrogen bonding patterns and crystal packing arrangements observed in the solid state.

Crystallographic studies reveal that this compound exhibits different melting point characteristics compared to its 2,7-isomer, with the 2,6-compound melting at 171-175 degrees Celsius while the 2,7-isomer demonstrates slightly different thermal properties. The symmetric substitution pattern in the 2,6-isomer facilitates more efficient crystal packing through complementary hydrogen bonding networks, resulting in enhanced crystalline stability. Nuclear Magnetic Resonance spectroscopy distinguishes between these isomers through different aromatic proton splitting patterns and chemical shifts, reflecting the altered electronic environments created by the different substitution positions.

The conformational flexibility around the carbon-carbon bonds connecting the hydroxymethyl groups to the naphthalene core differs between the two isomers due to steric and electronic factors. In the 2,6-isomer, the hydroxymethyl groups can adopt conformations that minimize steric interactions while maximizing stabilizing electronic effects. The 2,7-substitution pattern, in contrast, presents different conformational constraints due to the proximity of the substituents to the same naphthalene ring. These differences manifest in solution-state dynamics and solid-state packing arrangements, influencing solubility, reactivity, and crystallization behavior.

1,2-Dihydronaphthalene Diol Structural Relationships

The structural relationship between this compound and 1,2-dihydronaphthalene diol derivatives reveals important insights into the influence of substitution position and oxidation state on molecular properties. While this compound maintains the fully aromatic naphthalene system with exocyclic hydroxymethyl substituents, 1,2-dihydronaphthalene diols contain reduced aromatic character with hydroxyl groups directly attached to the ring carbons. This fundamental difference in connectivity and saturation level results in distinct electronic properties and chemical reactivity patterns.

The aromatic character preserved in this compound contributes to enhanced molecular stability through resonance stabilization, whereas 1,2-dihydronaphthalene diols exhibit reduced conjugation and altered electronic distribution. Spectroscopic analysis demonstrates that the aromatic compound displays characteristic downfield chemical shifts for aromatic protons, while the dihydro derivatives show upfield shifts consistent with reduced aromaticity. The hydroxymethyl substituents in the aromatic system provide greater conformational flexibility compared to the ring-bound hydroxyl groups in dihydronaphthalene diols.

Comparative mass spectrometric fragmentation patterns reveal different decomposition pathways between these structural types. The aromatic this compound undergoes fragmentation primarily through loss of hydroxymethyl groups while maintaining the naphthalene core structure, whereas dihydronaphthalene diols can undergo ring-opening reactions and oxidation processes during ionization. These differences in fragmentation behavior reflect the distinct bonding environments and stability relationships between the two compound classes. The structural analysis of these related compounds provides valuable insights into structure-property relationships within naphthalene-based molecular systems.

| Comparative Structural Analysis | ||

|---|---|---|

| Property | This compound | 1,2-Dihydronaphthalene Diol |

| Aromaticity | Fully aromatic | Partially reduced |

| Substitution Type | Exocyclic hydroxymethyl | Ring-bound hydroxyl |

| Molecular Formula | C₁₂H₁₂O₂ | C₁₀H₁₂O₂ |

| Primary Fragmentation | Loss of CH₂OH groups | Ring-opening reactions |

| Conformational Flexibility | High (hydroxymethyl rotation) | Limited (ring constraint) |

| Electronic Stabilization | Aromatic resonance | Reduced conjugation |

Eigenschaften

IUPAC Name |

[6-(hydroxymethyl)naphthalen-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6,13-14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFGHKDDKYEERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CO)C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472651 | |

| Record name | 2,6-Bis(hydroxymethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5859-93-8 | |

| Record name | 2,6-Bis(hydroxymethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis Starting from Naphthalene-2,6-dicarboxylic Acid

A well-documented method starts with commercially available naphthalene-2,6-dicarboxylic acid, which is converted to 2,6-bis(hydroxymethyl)naphthalene through a reduction process.

Procedure Summary:

- An ice-cooled solution of naphthalene-2,6-dicarboxylic acid is treated with LiAlH4 in dry THF.

- The reaction mixture is stirred at room temperature for several hours.

- After quenching with water and neutralization, the product is extracted and purified.

- The final product is a white solid, confirmed by ^1H NMR and melting point analysis.

Alternative Reduction via Aldehyde Intermediate

Another approach involves first converting this compound to naphthalene-2,6-dicarbaldehyde by oxidation, then reducing the aldehyde back to the diol form if needed, or using it for further transformations.

- Oxidation of this compound to dialdehyde using pyridinium chlorochromate (PCC) in anhydrous dichloromethane at 50 °C for 4 hours.

- Purification by silica gel chromatography yields naphthalene-2,6-dicarbaldehyde with about 50% yield.

- Reduction of aldehyde to diol can be performed using sodium borohydride (NaBH4) under mild conditions.

Representative Experimental Data

| Compound | Reagents | Conditions | Yield (%) | Characterization |

|---|---|---|---|---|

| This compound | LiAlH4, THF | 0 °C to RT, 3-6 h | 85-89 | ^1H NMR (400 MHz, DMSO): δ 7.80 (d, 2H), 7.75 (s, 2H), 7.41 (dd, 2H), 5.3 (s, 2H, -OH), 4.62 (d, 2H, -CH2-) |

| Naphthalene-2,6-dicarbaldehyde | PCC, CH2Cl2 | 50 °C, 4 h | 50 | ^1H NMR (400 MHz, CDCl3): δ 10.24 (s, 2H, -CHO), 8.44 (m, aromatic) |

Notes on Reaction Conditions and Purification

- The reduction step requires strictly anhydrous conditions to avoid side reactions.

- The use of LiAlH4 demands careful quenching to prevent violent reactions.

- Purification is generally achieved by recrystallization or column chromatography using solvents such as hexane/ethyl acetate mixtures.

- The product purity is confirmed by NMR spectroscopy and elemental analysis.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Bis(hydroxymethyl)naphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkyl halides under appropriate conditions.

Major Products Formed:

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Alcohols or alkanes can be formed.

Substitution: Substituted naphthalenes or other derivatives may result from these reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,6-BMN serves as a versatile intermediate in the synthesis of complex organic molecules. The hydroxyl groups can be modified to introduce various functional groups, making it a valuable tool for synthesizing pharmaceuticals and materials with specific properties .

Table 1: Examples of Organic Reactions Involving 2,6-BMN

Polymer Chemistry

The compound can be incorporated into polymer backbones or utilized as a crosslinking agent. This application leads to the creation of polymers with enhanced thermal stability and mechanical strength, expanding their use in various industries such as coatings and adhesives .

Case Study: Polymer Development

- Researchers have demonstrated that incorporating 2,6-BMN into polymer matrices results in improved material properties, including increased heat resistance and tensile strength. Such advancements are crucial for applications in automotive and aerospace sectors.

Biodiesel Production

Recent studies indicate that 2,6-BMN can act as a precursor in biodiesel production processes. The compound's structure allows it to participate effectively in transesterification reactions, contributing to the development of sustainable energy solutions.

Covalent Organic Frameworks (COFs)

2,6-BMN is a key building block for constructing COFs, which are novel porous materials with high surface areas and tunable pore sizes. These frameworks are promising for applications in gas storage, separation, and catalysis .

Table 2: Properties of COFs Derived from 2,6-BMN

| Property | Value |

|---|---|

| Surface Area | High (specific values depend on synthesis) |

| Pore Size | Tunable |

| Applications | Gas storage, catalysis |

Chromophoric Properties

The chromophoric nature of 2,6-BMN makes it suitable for applications in sensors and photonic devices. Its ability to undergo electronic transitions under UV light allows it to be used in fluorescence-based detection systems .

Wirkmechanismus

2,6-Bis(hydroxymethyl)naphthalene is similar to other naphthalene derivatives, such as 1,4-naphthalenediol and 2,7-dihydroxynaphthalene. its unique structure, with hydroxymethyl groups at the 2 and 6 positions, distinguishes it from these compounds and contributes to its distinct chemical properties and applications.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 2,6-Bis(hydroxymethyl)naphthalene and Analogues

Table 2: Research Findings on Functionalized Naphthalenes

Biologische Aktivität

2,6-Bis(hydroxymethyl)naphthalene is a naphthalene derivative characterized by the presence of two hydroxymethyl groups attached to the 2 and 6 positions of the naphthalene ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.

The molecular formula of this compound is C₁₂H₁₂O₂, and it possesses unique chemical properties that influence its biological activity. The hydroxymethyl groups are known to facilitate hydrogen bonding, which can enhance interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to undergo various chemical transformations. These transformations can result in the formation of reactive metabolites that may interact with cellular proteins, thereby influencing biochemical pathways and leading to therapeutic effects.

Key Mechanisms Include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit phosphodiesterase IV (PDE IV), which plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) levels in cells. Increased cAMP can lead to various physiological responses, including smooth muscle relaxation.

- Antimicrobial Activity : Naphthalene derivatives, including this compound, exhibit antimicrobial properties through mechanisms that destabilize bacterial membranes and inhibit biofilm formation .

Biological Activities

Research indicates that this compound may exhibit a range of biological activities:

- Anticancer Activity : Naphthalene derivatives have been explored for their potential anticancer properties. The ability of these compounds to interact with DNA suggests a possible role in cancer therapy through mechanisms similar to those of cisplatin .

- Antimicrobial Properties : Studies have demonstrated that naphthalene derivatives possess significant antibacterial activity against various pathogens. The structure-activity relationship (SAR) analysis indicates that modifications at specific positions can enhance antimicrobial efficacy .

- Anti-inflammatory Effects : Compounds related to naphthalene have been investigated for their anti-inflammatory properties, which may be linked to their ability to modulate immune responses and inhibit inflammatory mediators .

Case Studies

Several studies highlight the biological activity of this compound:

- Study on Antimicrobial Efficacy : A microbiological assay evaluated the antibacterial effects of synthesized bis-quaternary ammonium compounds derived from naphthalene. The results indicated that these compounds exhibited superior bacteriostatic and bactericidal action compared to commercial alternatives, suggesting the potential application of this compound in developing new antimicrobial agents .

- Toxicological Evaluation : Research has shown that prolonged exposure to naphthalene derivatives can lead to adverse health effects in animal models. Inhalation studies revealed significant damage to respiratory tissues, indicating the need for careful evaluation of safety profiles for compounds like this compound .

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Bis(hydroxymethyl)naphthalene, and how is its structural integrity validated?

- Methodological Answer : The compound is typically synthesized via hydroxymethylation of naphthalene derivatives using formaldehyde under acidic or basic conditions. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substitution patterns and hydroxyl group positions. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC/MS) ensures purity, as detailed in retention index studies for polycyclic aromatic compounds . X-ray crystallography via SHELX software (e.g., SHELXL for refinement) resolves stereochemical ambiguities, though challenges arise due to flexible hydroxymethyl groups complicating crystal packing .

Q. How are toxicity profiles of this compound assessed in preclinical studies?

- Methodological Answer : Toxicity studies follow standardized protocols, such as those outlined in the Toxicological Profile for Naphthalene Derivatives . Key parameters include dose-response relationships (oral, dermal, inhalation), systemic effects (hepatic, renal, respiratory), and histopathological analysis. Studies are categorized into observational epidemiology or controlled exposure experiments, with inclusion criteria prioritizing laboratory mammals (e.g., rodents) and human biomonitoring data . Risk of bias assessment tools (e.g., Tables C-5 to C-7) evaluate study design robustness, including confounding variables and exposure characterization .

Advanced Research Questions

Q. How can conflicting data in toxicological studies of this compound be resolved using systematic review frameworks?

- Methodological Answer : Discrepancies often stem from variability in exposure levels, species-specific metabolism, or detection bias. Systematic reviews apply tiered risk of bias assessments (e.g., definitely low/high risk classifications) to prioritize high-confidence studies . For example, studies with inadequate randomization or unblinded protocols are downgraded to "probably high risk" tiers . Meta-analytical tools integrate data across inhalation, oral, and dermal exposure routes, adjusting for covariates like body weight effects and attrition bias .

Q. What advanced analytical techniques improve sensitivity in detecting this compound degradation products?

- Methodological Answer : Degradation pathways (e.g., oxidation to naphthoquinones) are monitored via hyphenated techniques like LC-UV-MS/MS, leveraging fragmentation patterns for metabolite identification . Solid-phase microextraction (SPME) coupled with GC/MS enhances detection limits in environmental matrices (water, soil). For trace analysis, preconcentration on microcrystalline naphthalene followed by spectrophotometric quantification (e.g., using 2,6-bis(4-methoxyphenyl)pyrylium complexes) achieves sub-ppm sensitivity .

Q. How do computational models predict the environmental partitioning and bioaccumulation potential of this compound?

- Methodological Answer : Quantitative structure-property relationship (QSPR) models estimate log Kow (octanol-water partition coefficient) and biodegradation rates based on molecular descriptors (e.g., topological polar surface area, hydrogen-bond donors) . Monte Carlo simulations assess variability in sediment-water partitioning coefficients (Kd), incorporating pH-dependent solubility data. These models align with experimental monitoring data from air, water, and soil samples .

Data Contradiction and Validation

Q. Why do crystallographic studies of this compound derivatives yield divergent structural models?

- Methodological Answer : Discrepancies arise from conformational flexibility in hydroxymethyl groups, leading to multiple polymorphic forms. SHELXD/SHELXE pipelines mitigate this by iteratively refining against high-resolution diffraction data. Twinning and pseudo-symmetry artifacts require careful correction via the Hooft parameter or Bayesian statistics . Cross-validation with NMR-derived distance restraints (NOESY) resolves ambiguities in solution-state conformers .

Q. What methodologies address reproducibility challenges in synthesizing this compound-based polymers?

- Methodological Answer : Polycondensation reactions (e.g., with fluorinated diamines) require strict stoichiometric control to avoid branching or cross-linking. In situ FTIR monitors reaction progress, while gel permeation chromatography (GPC) evaluates molecular weight distribution . Batch-to-batch variability is minimized via Design of Experiments (DoE) approaches, optimizing catalysts (e.g., p-toluenesulfonic acid) and solvent systems (e.g., NMP/γ-butyrolactone) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.